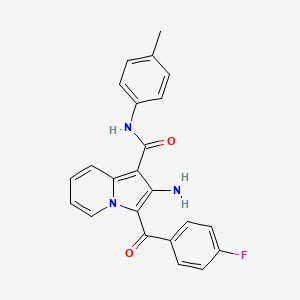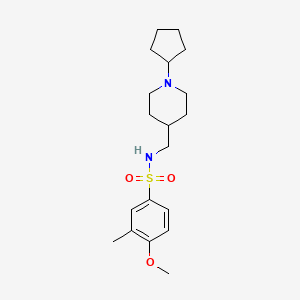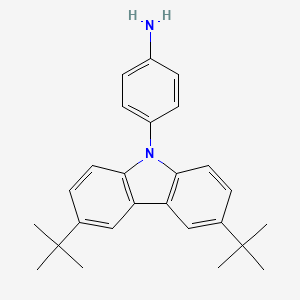
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
作用機序
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves its ability to inhibit certain enzymes, including PDE5 and MAO. By inhibiting these enzymes, this compound can increase the levels of certain neurotransmitters and other signaling molecules in the body, which can have a range of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide are complex and multifaceted. Some of the primary effects of this compound include its ability to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the primary advantages of using 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes, including PDE5 and MAO. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can make it difficult to use in certain experimental settings.
将来の方向性
There are numerous potential future directions for research on 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide. Some of the primary areas of interest include its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other signaling molecules in the body. Finally, there is a need for further research on the potential toxicity and side effects of this compound, which will be critical for its future use in medicine and other applications.
合成法
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis process involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, 4-fluorobenzoyl-4-methylphenylhydrazine. This intermediate product is then reacted with 2,3-dihydro-1H-indolizine-1-carboxylic acid to form the final product, 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide.
科学的研究の応用
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of pharmacology, where this compound has shown promising results as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an inhibitor of certain enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase (MAO).
特性
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHZJFWONDGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903298.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2903304.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2903307.png)
![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)


![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)